molecular formula C18H18ClFN2O2 B5833017 (2-CHLORO-6-FLUOROPHENYL)[4-(4-METHOXYPHENYL)PIPERAZINO]METHANONE

(2-CHLORO-6-FLUOROPHENYL)[4-(4-METHOXYPHENYL)PIPERAZINO]METHANONE

Cat. No.: B5833017
M. Wt: 348.8 g/mol
InChI Key: UIFDPGPAALMOQG-UHFFFAOYSA-N
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Description

(2-CHLORO-6-FLUOROPHENYL)[4-(4-METHOXYPHENYL)PIPERAZINO]METHANONE is a complex organic compound that features a combination of aromatic and heterocyclic structures

Properties

IUPAC Name

(2-chloro-6-fluorophenyl)-[4-(4-methoxyphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClFN2O2/c1-24-14-7-5-13(6-8-14)21-9-11-22(12-10-21)18(23)17-15(19)3-2-4-16(17)20/h2-8H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIFDPGPAALMOQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-CHLORO-6-FLUOROPHENYL)[4-(4-METHOXYPHENYL)PIPERAZINO]METHANONE typically involves multiple steps, starting from commercially available precursors. One common route involves the nucleophilic substitution reaction of 2-chloro-6-fluorobenzoyl chloride with 4-(4-methoxyphenyl)piperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

For industrial-scale production, the process is optimized for higher yields and purity. This often involves the use of automated reactors and continuous flow systems to ensure consistent reaction conditions. Purification steps such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(2-CHLORO-6-FLUOROPHENYL)[4-(4-METHOXYPHENYL)PIPERAZINO]METHANONE undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2-CHLORO-6-FLUOROPHENYL)[4-(4-METHOXYPHENYL)PIPERAZINO]METHANONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (2-CHLORO-6-FLUOROPHENYL)[4-(4-METHOXYPHENYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. This binding can lead to changes in cellular signaling pathways, ultimately affecting physiological processes.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-6-fluorobenzoyl chloride: A precursor in the synthesis of the compound.

    4-(4-Methoxyphenyl)piperazine: Another precursor used in the synthesis.

    Fluorophenyl derivatives: Compounds with similar fluorophenyl groups.

Uniqueness

(2-CHLORO-6-FLUOROPHENYL)[4-(4-METHOXYPHENYL)PIPERAZINO]METHANONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

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